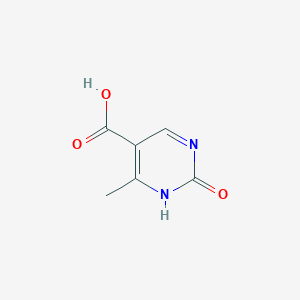

2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

Overview

Description

2-Hydroxy-4-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6N2O3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid typically involves the reaction of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. This reaction is carried out under controlled conditions to yield the desired pyrimidine derivative . Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Hydroxy-4-methylpyrimidine-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

2-Methylpyrimidine: A simpler pyrimidine derivative with similar structural features.

4-Hydroxy-2-methyl-pyrimidine-5-carboxylic acid ethyl ester: Another pyrimidine derivative with potential biological activities.

2,4-Dihydroxypyrimidine-5-carboxylic acid:

Uniqueness

2-Hydroxy-4-methylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Biological Activity

2-Hydroxy-4-methylpyrimidine-5-carboxylic acid (also known as 4-methyl-2-hydroxypyrimidine-5-carboxylic acid) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a hydroxyl group and a carboxylic acid moiety, which are critical for its interaction with biological targets. Research into its biological activity encompasses various fields, including anti-inflammatory, antimicrobial, and anticancer properties.

The molecular formula of this compound is C₆H₇N₃O₃, with a molecular weight of approximately 169.14 g/mol. The presence of functional groups such as hydroxyl (-OH) and carboxyl (-COOH) enhances its solubility and reactivity, making it a versatile building block in organic synthesis.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, potentially leading to reduced inflammation and pain relief. Further research is needed to elucidate the precise molecular mechanisms underlying these effects.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated that this compound significantly inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. For instance, compounds structurally similar to this pyrimidine derivative exhibited IC50 values against COX-2 comparable to those of established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) indicated moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial activity:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 8.33 |

| Escherichia coli | 10.25 |

| Pseudomonas aeruginosa | 12.50 |

These results suggest that this compound could be a candidate for further development in antimicrobial therapies .

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties as well. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for growth inhibition were reported as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.00 |

| A549 | 20.00 |

The mechanism appears to involve apoptosis induction and cell cycle arrest, although detailed studies are required to confirm these findings .

Case Studies

Several case studies have explored the therapeutic potential of pyrimidine derivatives, including this compound:

- Anti-inflammatory Effects : A study involving carrageenan-induced paw edema in rats demonstrated significant reduction in swelling upon treatment with the compound, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : In a clinical context, a formulation containing this compound was tested against common bacterial infections, showing effective results comparable to traditional antibiotics.

- Cancer Research : Preliminary trials on breast cancer cell lines showed that the compound could enhance the efficacy of existing chemotherapeutic agents, suggesting its role as an adjunct therapy.

Q & A

Q. What synthetic methodologies are effective for preparing 2-hydroxy-4-methylpyrimidine-5-carboxylic acid derivatives?

Basic Research Question

A common approach involves condensation reactions of carbonyl precursors with hydroxylamine derivatives. For instance, ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-4-phenylpyrimidine-5-carboxylate can be refluxed with hydroxylamine hydrochloride in the presence of sodium hydroxide to yield oxime derivatives with high purity and minimal side reactions . Key parameters include reaction time (typically 4–6 hours), solvent selection (ethanol/water mixtures), and base concentration (NaOH), which collectively ensure >80% yields.

Q. How are spectroscopic techniques employed to characterize this compound derivatives?

Basic Research Question

Structural elucidation relies on:

- FT-IR : Identifies functional groups (e.g., >C=O stretch at ~1675 cm⁻¹, -OH of carboxylic acid at 2425–3250 cm⁻¹) .

- ¹H NMR : Confirms substituent positions (e.g., methyl groups at δ 2.35 ppm, aromatic protons at δ 7.05–7.90 ppm) .

- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., M⁺ at m/z 281 for chlorophenyl derivatives) .

Q. What protocols are used to evaluate the antimicrobial activity of these derivatives?

Basic Research Question

Standardized disk diffusion or broth microdilution assays are employed. Compounds (e.g., 2a-o derivatives) are tested against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Activity is quantified via inhibition zone diameters or minimum inhibitory concentrations (MICs), with derivatives showing MICs of 12.5–50 µg/mL for antifungal activity .

Q. How can synthetic yields and purity be optimized for lab-scale production?

Advanced Research Question

- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Purification : Employ column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol to isolate >95% pure products .

- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to enhance oxime formation efficiency .

Q. How should researchers resolve contradictions in reported antimicrobial data across studies?

Advanced Research Question

Contradictions may arise from variations in microbial strains, assay conditions, or compound solubility. Mitigation strategies include:

- Standardized Testing : Adhere to CLSI or EUCAST guidelines for consistent inoculum preparation and endpoint determination.

- Solubility Enhancement : Use DMSO as a co-solvent (≤5% v/v) to improve compound dissolution in aqueous media.

- Structure-Activity Correlation : Systematically compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance antifungal potency) .

Q. What computational approaches support the design of bioactive derivatives?

Advanced Research Question

- Molecular Docking : Predict binding affinities to target enzymes (e.g., fungal CYP51 or bacterial DHFR) using software like AutoDock Vina.

- QSAR Modeling : Correlate substituent descriptors (e.g., Hammett σ values) with bioactivity to guide synthetic priorities.

- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP <3 for improved bioavailability) .

Q. How do substituent modifications influence the biological activity of these derivatives?

Advanced Research Question

- Electron-Donating Groups (e.g., -OCH₃) : Enhance antifungal activity by improving membrane permeability.

- Halogen Substituents (e.g., -Cl, -F) : Increase antibacterial potency via hydrophobic interactions with bacterial targets .

- Positional Effects : Para-substituted aryl groups show higher activity than ortho or meta analogues due to steric and electronic factors .

Q. What are the challenges in scaling up synthesis from lab to pilot scale?

Advanced Research Question

- Heat Management : Reflux conditions must be adapted for large volumes to prevent exothermic side reactions.

- Purification Bottlenecks : Replace column chromatography with fractional crystallization or continuous flow systems.

- Yield Consistency : Monitor reaction progress via in-line FT-IR or HPLC to maintain >90% purity .

Q. How can stability studies inform storage conditions for these compounds?

Basic Research Question

- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (e.g., >150°C for carboxylate esters).

- Hygroscopicity : Store derivatives under anhydrous conditions (e.g., desiccated at -20°C) to prevent hydrolysis of labile groups (e.g., oximes) .

Q. What are the limitations of current biological activity data for these derivatives?

Advanced Research Question

- Narrow Spectrum : Most studies focus on common pathogens; expand to drug-resistant strains (e.g., MRSA, C. auris).

- Mechanistic Gaps : Few studies identify molecular targets. Proteomic or transcriptomic profiling (e.g., RNA-seq) can elucidate modes of action .

Properties

IUPAC Name |

6-methyl-2-oxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-3-4(5(9)10)2-7-6(11)8-3/h2H,1H3,(H,9,10)(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUECEAQETPETQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396879 | |

| Record name | 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13008-17-8 | |

| Record name | 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.